Carbomer 941

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Carbomer 941 is synthesized through the polymerization of acrylic acid in the presence of a cross-linking agent, typically allyl ethers of pentaerythritol . The polymerization process is usually carried out in a solvent such as ethyl acetate or cyclohexane . Industrial production methods involve the use of high-shear mixing to ensure uniform dispersion of the polymer particles .

Analyse Des Réactions Chimiques

Carbomer 941 undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

Carbomer 941 has a wide range of applications in scientific research, including:

Chemistry: Used as a thickening agent in various formulations.

Biology: Employed in the preparation of hydrogels for cell culture studies.

Medicine: Utilized in drug delivery systems to control the release of active pharmaceutical ingredients.

Industry: Applied in the formulation of personal care products such as lotions, shampoos, and gels.

Mécanisme D'action

The mechanism of action of Carbomer 941 involves its ability to absorb and retain water, swelling up to 1,000 times its original volume . This property allows it to act as a thickening and stabilizing agent in various formulations. Additionally, this compound can form hydrogen bonds with hydroxyl groups, further enhancing its thickening capabilities.

Comparaison Avec Des Composés Similaires

Carbomer 941 is often compared with other carbomers such as Carbomer 940 and Carbomer 934. While all these compounds share similar properties, this compound is unique in its molecular weight and cross-linking density . This makes it particularly effective in applications requiring high viscosity and stability .

Similar Compounds

- Carbomer 940

- Carbomer 934

- Carbomer 1342

This compound stands out due to its specific cross-linking with allyl ethers of pentaerythritol, which provides unique rheological properties .

Activité Biologique

Carbomer 941, a high molecular weight polymer derived from acrylic acid, is widely used in pharmaceutical and cosmetic formulations due to its ability to form gels and stabilize emulsions. This article explores the biological activity of this compound, focusing on its safety profile, antimicrobial properties, and applications in drug delivery systems.

This compound is characterized by its ability to swell in aqueous solutions, forming a viscous gel. This property is crucial for its function as a thickening agent in various applications. The polymer's structure allows it to interact with biological membranes, which can influence its biological activity.

Safety and Irritation Studies

Clinical studies have demonstrated that this compound exhibits low potential for skin irritation and sensitization. A comprehensive evaluation showed that at concentrations ranging from 0.5% to 100%, this compound did not significantly irritate human skin or cause allergic reactions. In animal studies, minimal irritation was observed in rabbits at high concentrations (100%), indicating a favorable safety profile for topical applications .

Table 1: Summary of Skin Irritation Studies

| Study Type | Concentration | Observed Effect | |

|---|---|---|---|

| Human Clinical Trial | 1% | Low irritation | Safe for skin contact |

| Rabbit Study | 100% | Minimal irritation | Acceptable safety for topical use |

| Rat Feeding Study | Up to 5% | No significant effects | Safe for dietary inclusion |

Antimicrobial Activity

Recent research highlights the antimicrobial properties of this compound when used in hybrid formulations. For instance, a study on Carbopol/ZnO hybrid nanoparticles gel demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The gel's mechanism involves the release of zinc oxide nanoparticles, which disrupt bacterial cell membranes leading to cell death .

Table 2: Antibacterial Efficacy of Carbopol/ZnO Hybrid Nanoparticles

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 18 | Higher |

| Klebsiella pneumoniae | 15 | Comparable |

| Bacillus subtilis | 20 | Higher |

Applications in Drug Delivery Systems

This compound is extensively utilized in oral mucoadhesive controlled drug delivery systems. Its ability to adhere to mucosal surfaces enhances drug absorption and prolongs therapeutic effects. Studies indicate that formulations containing Carbomer can improve the bioavailability of drugs by providing sustained release profiles .

Case Studies

- Topical Gel Formulation : A study evaluated a topical gel containing this compound for treating skin infections. The gel demonstrated effective delivery of the active ingredient while maintaining stability and viscosity over time.

- Oral Drug Delivery : In another case, a mucoadhesive tablet formulation using this compound showed improved retention time in the gastrointestinal tract, resulting in enhanced absorption rates of the active pharmaceutical ingredient compared to conventional tablets.

Propriétés

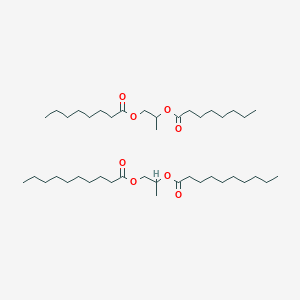

IUPAC Name |

2-decanoyloxypropyl decanoate;2-octanoyloxypropyl octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4.C19H36O4/c1-4-6-8-10-12-14-16-18-22(24)26-20-21(3)27-23(25)19-17-15-13-11-9-7-5-2;1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h21H,4-20H2,1-3H3;17H,4-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTIXNMXDLQEJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCC.CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9062-04-8 |

Source

|

| Record name | Carbomer 941 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009062048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 941 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.